
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine
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Overview
Description
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine: is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline moiety attached to an ethane-1,2-diamine backbone, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction.
Attachment of Ethane-1,2-diamine: The isoquinoline derivative is then reacted with ethane-1,2-diamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities, such as anticancer, antiviral, and antimicrobial agents.
Biological Studies: It serves as a probe for studying biological processes and interactions, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules and natural product derivatives.
Industrial Applications: It is used in the development of new materials, such as polymers and catalysts, with specific properties.
Mechanism of Action
The mechanism of action of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the ethane-1,2-diamine moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms, making it more saturated.
N1-(Isoquinolin-1-ylmethyl)-N1-methylpropane-1,3-diamine: A similar compound with a longer alkyl chain in the diamine moiety.
Uniqueness
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine is unique due to its specific combination of the isoquinoline ring and the ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, biological studies, and industrial processes .
Biological Activity
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine, also known by its CAS number 1353956-14-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an isoquinoline moiety linked to a methylethane-1,2-diamine framework. The structural formula can be represented as follows:
This structure is essential for understanding its interaction with biological targets.
This compound has been studied for various biological activities:
- Inhibition of Hypoxia-Inducible Factor (HIF) : Recent studies revealed that derivatives of isoquinoline can inhibit HIF signaling pathways, which are crucial in conditions like rheumatoid arthritis (RA) and cancer. Specifically, compounds similar to this compound have shown promising results in reducing inflammation and angiogenesis associated with RA by blocking hypoxia-induced HIF-1α protein accumulation .
- Neuroprotective Effects : Compounds related to isoquinoline structures have demonstrated neuroprotective properties. For example, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline indicate that such compounds can inhibit dopamine metabolism and reduce cravings associated with substance abuse disorders .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
HIF Inhibition | Blocks HIF-1α accumulation | |
Anti-inflammatory | Reduces inflammation in RA models | |
Neuroprotection | Inhibits dopamine metabolism |
Case Study 1: HIF Inhibition in Rheumatoid Arthritis
In a study focusing on RA, a derivative of this compound was tested for its ability to inhibit HIF signaling. The results indicated that the compound significantly decreased the inflammatory response and improved joint pathology in an adjuvant-induced arthritis rat model. The compound's IC50 value was determined to be 0.55 μM in luciferase reporter assays targeting HIF activity .
Case Study 2: Neuroprotective Effects
Another research effort investigated the effects of isoquinoline derivatives on cocaine-induced reinstatement in animal models. The study found that these compounds could effectively reduce the reinstatement of drug-seeking behavior by modulating neurotransmitter levels in critical brain regions such as the nucleus accumbens and striatum .
Properties
IUPAC Name |
N'-(isoquinolin-1-ylmethyl)-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16(9-7-14)10-13-12-5-3-2-4-11(12)6-8-15-13/h2-6,8H,7,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNQTWQXNBGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=NC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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